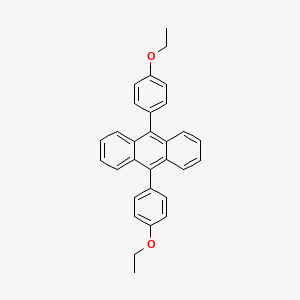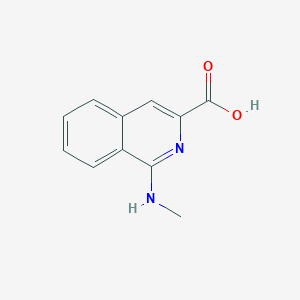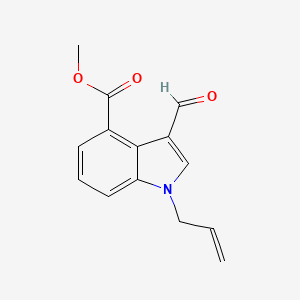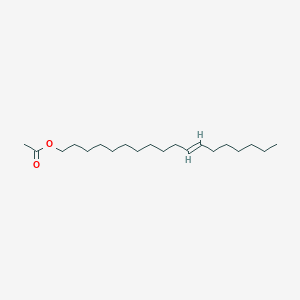![molecular formula C17H14N2O2 B14804734 N'-[(1E)-1-phenylethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14804734.png)
N'-[(1E)-1-phenylethylidene]-1-benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-phenylethylidene)-1-benzofuran-2-carbohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-phenylethylidene)-1-benzofuran-2-carbohydrazide typically involves the condensation of 1-benzofuran-2-carbohydrazide with acetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(1-phenylethylidene)-1-benzofuran-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1-phenylethylidene)-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can be performed using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Reduction: Hydrazine derivatives.
Oxidation: Oxidized benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(1-phenylethylidene)-1-benzofuran-2-carbohydrazide, particularly as an LSD1 inhibitor, involves binding to the active site of the enzyme and inhibiting its demethylase activity. This inhibition leads to the accumulation of methylated histones, which can alter gene expression and inhibit cancer cell growth . The compound’s structure allows it to interact with key residues in the enzyme’s active site, thereby blocking its function.
Comparison with Similar Compounds
Similar Compounds
N’-(1-phenylethylidene)-benzohydrazide: Shares a similar core structure but lacks the benzofuran ring.
N-(1-phenylethylidene)aniline: Contains a phenylethylidene group but differs in the presence of an aniline moiety instead of a carbohydrazide.
Uniqueness
N’-(1-phenylethylidene)-1-benzofuran-2-carbohydrazide is unique due to the combination of its benzofuran ring and carbohydrazide moiety, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-[(E)-1-phenylethylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-12(13-7-3-2-4-8-13)18-19-17(20)16-11-14-9-5-6-10-15(14)21-16/h2-11H,1H3,(H,19,20)/b18-12+ |
InChI Key |
XQFQWVLHAHUSKZ-LDADJPATSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2O1)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


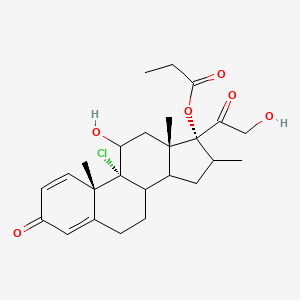
![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14804653.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14804660.png)

![N-[2-[(3aS)-3a-benzyl-2-methyl-3-methylidene-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-phenylmethoxyethyl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid](/img/structure/B14804674.png)
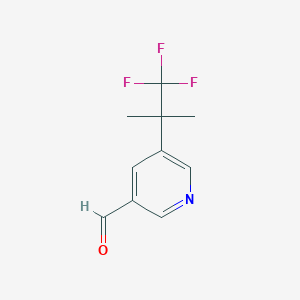
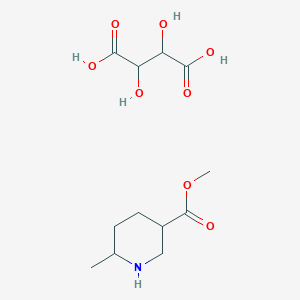
![N-benzyl-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-methylbenzenesulfonamide](/img/structure/B14804712.png)
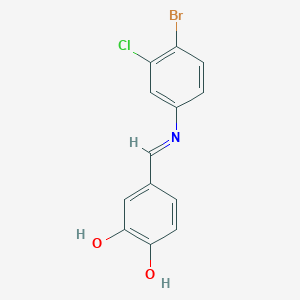
![4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol](/img/structure/B14804735.png)
